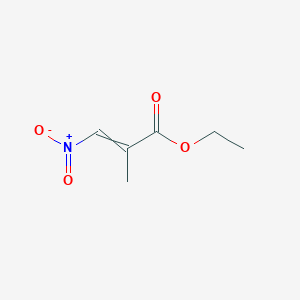

Ethyl 2-methyl-3-nitroacrylate

Description

Significance of Nitroacrylates as Versatile Synthetic Intermediates

Nitroacrylates belong to a class of organic molecules known as nitroalkenes, which are widely recognized as powerful and versatile building blocks in organic synthesis. researchgate.netwikipedia.org The defining feature of these compounds is the presence of a carbon-carbon double bond conjugated to a nitro group (-NO₂) and an ester group (-COOR). This arrangement of electron-withdrawing groups renders the double bond highly electron-deficient, making it an excellent electrophile. researchgate.net

This inherent reactivity makes nitroacrylates valuable intermediates for constructing complex molecular architectures. They readily participate in a variety of chemical transformations, most notably conjugate additions (Michael reactions) and cycloaddition reactions. researchgate.netlibretexts.org In these reactions, a wide range of nucleophiles can be added to the β-carbon of the nitroacrylate, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. The nitro group itself is a versatile functional group that can be subsequently transformed into other functionalities, such as amines, ketones, or oximes, further broadening the synthetic utility of these intermediates. libretexts.orgorgsyn.org The ability to generate molecular complexity rapidly and efficiently from simple, accessible starting materials is a cornerstone of modern organic synthesis, and nitroacrylates are exemplary in this regard.

Overview of Ethyl 2-Methyl-3-nitroacrylate's Distinctive Role in Chemical Transformations

This compound, a member of the nitroacrylate family, shares the general reactivity of this class but with distinctive features imparted by the methyl group at the α-position (the 2-position). While its unsubstituted homolog, ethyl 3-nitroacrylate (B1257834), is known to be an extremely reactive Michael acceptor, the presence of the 2-methyl group in this compound modulates this reactivity. masterorganicchemistry.com

The methyl group can influence the compound's reactivity in several ways. Electronically, as an electron-donating group, it can slightly reduce the electrophilicity of the double bond compared to its unsubstituted counterpart. libretexts.org Sterically, the methyl group can introduce hindrance, which may affect the approach of nucleophiles or dienes in cycloaddition reactions. This can lead to different stereochemical outcomes or reaction rates.

Despite these modulations, this compound remains a potent substrate for key chemical transformations. It is an effective Michael acceptor, reacting with a variety of nucleophiles in conjugate addition reactions to form new carbon-carbon and carbon-heteroatom bonds. researchgate.netlibretexts.orgyoutube.com Furthermore, as a substituted alkene with a strong electron-withdrawing group, it functions as a dienophile in Diels-Alder reactions, a powerful method for constructing six-membered rings. wikipedia.org The Diels-Alder reaction is a concerted pericyclic reaction that allows for the simultaneous formation of two new carbon-carbon bonds, providing a reliable route to complex cyclic systems. wikipedia.org The specific substitution pattern of this compound offers a pathway to highly functionalized cyclohexene (B86901) derivatives.

The combination of the inherent reactivity of the nitroacrylate scaffold with the subtle electronic and steric influence of the 2-methyl group allows this compound to serve as a specialized tool for organic chemists, enabling the synthesis of complex target molecules with a high degree of control.

Chemical Data for (E)-Ethyl 2-methyl-3-nitroacrylate

| Property | Value |

| Molecular Formula | C₆H₉NO₄ |

| Molecular Weight | 159.14 g/mol |

| CAS Number | 1070237-84-1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 72.1 Ų |

| Complexity | 191 |

Data sourced from computational chemical data. masterorganicchemistry.com

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-methyl-3-nitroprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c1-3-11-6(8)5(2)4-7(9)10/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNOIOYJZLAKBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Methyl 3 Nitroacrylate and Analogous Systems

Direct Synthesis Approaches to Nitroacrylate Esters

Direct approaches aim to construct the nitroacrylate framework from readily available starting materials. These methods often involve the formation of a halogenated nitro-intermediate which is then converted to the desired product.

A prominent method for the synthesis of nitroacrylates involves the reaction of an acrylate (B77674) ester with a source of nitro and halogen. One established procedure utilizes the reaction of an acrylate, such as methyl acrylate, with nitrosyl chloride in ether. This reaction, conducted in a sealed tube at room temperature, yields an intermediate methyl 2-chloro-3-nitropropionate. orgsyn.org While effective, this specific example resulted in a modest yield of 32%. orgsyn.org

A more widely adopted procedure, which avoids the direct use of nitrosyl chloride, involves a two-step sequence starting from an acrylate ester. The process begins with the addition of dinitrogen tetroxide (N₂O₄) and a halogen, such as iodine, to the acrylate. This forms a vicinal halonitroalkane, for instance, methyl 2-iodo-3-nitropropionate from methyl acrylate. orgsyn.org This intermediate is then subjected to an elimination reaction to yield the final nitroacrylate. orgsyn.org

Dehydrohalogenation is a critical elimination reaction for generating the alkene functionality in nitroacrylates from saturated precursors. taylorandfrancis.com This process involves the removal of a hydrogen atom and a halogen atom from adjacent carbons. taylorandfrancis.comyoutube.com Following the formation of a 2-halo-3-nitropropionate intermediate as described previously, a base is used to induce the elimination of the hydrogen halide (HX). orgsyn.org

For example, methyl 2-chloro-3-nitropropionate can be dehydrochlorinated using anhydrous sodium acetate (B1210297) in ether to produce methyl (E)-3-nitroacrylate in 37% yield. orgsyn.org Similarly, the intermediate methyl 2-iodo-3-nitropropionate is efficiently converted to methyl (E)-3-nitroacrylate in high yields (88–91%) upon treatment with a base. orgsyn.org The choice of base and reaction conditions can influence the efficiency of the elimination. The ease of elimination of the halogen follows the trend Br > Cl > F, which is dependent on the carbon-halogen bond strength. taylorandfrancis.com

Table 1: Dehydrohalogenation Reaction Examples

| Precursor | Base | Product | Yield |

|---|---|---|---|

| Methyl 2-chloro-3-nitropropionate | Anhydrous Sodium Acetate | Methyl (E)-3-nitroacrylate | 37% orgsyn.org |

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes, predominantly favoring the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.orgnrochemistry.com This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.orgyoutube.com To synthesize nitroacrylates, this strategy is adapted by using precursors that contain the required nitro functionality.

The general mechanism begins with the deprotonation of a phosphonate ester by a base (such as NaH, NaOMe, or BuLi) to form a nucleophilic phosphonate carbanion. wikipedia.orgorganic-chemistry.orgyoutube.com This carbanion then attacks the carbonyl carbon of an aldehyde or ketone. youtube.com The resulting intermediate collapses to form an alkene and a water-soluble dialkylphosphate salt, which simplifies purification. wikipedia.orgorganic-chemistry.org

For the synthesis of a compound like ethyl 2-methyl-3-nitroacrylate, the HWE reaction would typically involve the reaction of a phosphonate carrying the ethyl 2-methyl-ester moiety with a nitro-containing aldehyde, such as nitroacetaldehyde. Alternatively, a phosphonate containing the nitro group could be reacted with a pyruvate (B1213749) ester. The stereochemistry of the resulting alkene is generally controlled to favor the E-isomer due to steric hindrance in the transition state. organic-chemistry.org

Table 2: Horner-Wadsworth-Emmons Reaction Overview

| Reactant 1 | Reactant 2 | Key Features | Typical Product |

|---|

Synthetic Routes to Halogenated Nitroacrylate Analogues (e.g., Dibromo- and Halo-nitroacrylates)

The synthesis of halogenated nitroacrylate analogues can be achieved by modifying the starting materials or reaction pathways. Dehalogenation reactions, which involve the removal of two halogen atoms, are relevant in this context. youtube.com For instance, vicinal dibromides can be converted to alkenes using reagents like sodium iodide in acetone (B3395972) or zinc in acetic acid. youtube.com

To prepare a dibromo-nitroacrylate, one could envision a pathway starting with a tribromo-nitro precursor, followed by a selective dehydrobromination or a controlled dehalogenation. The synthesis of vicinal dihalides often serves as a precursor step to forming alkynes via double dehydrohalogenation, typically requiring a strong base like sodium amide (NaNH₂). youtube.com By carefully controlling the stoichiometry and reaction conditions, it is plausible to isolate the intermediate halo-alkene.

Preparation of Aryl-Substituted and Other Functionalized Ethyl Nitroacrylate Derivatives

The introduction of aryl groups and other functionalities onto the nitroacrylate scaffold significantly broadens the chemical space of these compounds. google.comnih.gov The Horner-Wadsworth-Emmons reaction is particularly well-suited for this purpose. By choosing an appropriately substituted aryl aldehyde as the carbonyl component, a wide range of aryl-substituted nitroacrylates can be prepared.

For example, reacting the ylide derived from ethyl 2-(diethylphosphono)propanoate with a substituted benzaldehyde (B42025) containing a nitro group (e.g., 2-nitrobenzaldehyde) would yield the corresponding ethyl 2-methyl-3-(2-nitrophenyl)acrylate. The reaction conditions for HWE are generally tolerant of a variety of functional groups, allowing for the synthesis of complex molecules. organic-chemistry.org

Furthermore, cascade cyclization reactions of aryl-substituted enynes have been used to synthesize complex polycyclic structures, demonstrating the versatility of aryl-alkene derivatives in more advanced synthetic applications. nih.gov The functionalization is not limited to aryl groups; other substituents can be incorporated by selecting appropriately functionalized aldehydes or phosphonates. nih.gov

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Methyl 3 Nitroacrylate

Cycloaddition Reactions

Ethyl 2-methyl-3-nitroacrylate is an intriguing substrate for cycloaddition reactions, particularly the Diels-Alder reaction, due to the electronic nature of its substituents. The presence of both a methyl group and a nitro group on the acrylate (B77674) backbone significantly influences its reactivity and the stereochemical outcome of these reactions.

Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. It is a [4+2] cycloaddition, involving a conjugated diene and a dienophile.

A computational study on the effect of an α-methyl substituent on dienophiles in Diels-Alder reactions has provided insights into the resulting stereoselectivities. nih.gov The presence of the methyl group can influence the stability of the transition states leading to different stereoisomers. nih.gov

Furan (B31954) and its derivatives are common dienes used in Diels-Alder reactions. However, the aromatic character of furan can lead to facile retro-Diels-Alder reactions. nih.gov The reaction of this compound with furan would be expected to yield a bicyclic adduct. The nature of substituents on the furan ring can significantly impact the reactivity and regioselectivity of the cycloaddition. nih.gov Electron-donating groups on the furan would generally increase its reactivity as a diene. nih.gov For instance, 2-methylfuran (B129897) is a more reactive diene compared to furan itself. nih.gov

The cycloaddition of this compound with furan derivatives would lead to the formation of oxabicyclo[2.2.1]heptene derivatives. The regioselectivity of the reaction would be governed by the electronic and steric effects of the substituents on both the diene and the dienophile.

Anthracene (B1667546) is a polycyclic aromatic hydrocarbon that readily undergoes Diels-Alder reactions at its central 9,10-positions. researchgate.net The reaction of this compound with anthracene would lead to the formation of a dibenzobarrelene derivative. These reactions often require thermal activation to overcome the loss of aromaticity in the central ring of anthracene. researchgate.net

The regioselectivity of Diels-Alder reactions with unsymmetrical dienes and dienophiles is a critical aspect. masterorganicchemistry.com In the case of this compound reacting with a substituted anthracene, the position of the substituents on the anthracene ring would dictate the regiochemical outcome of the cycloaddition. nih.gov

The stereochemistry of the Diels-Alder reaction is a key feature, often governed by the "endo rule". masterorganicchemistry.com This rule predicts that the dienophile's substituent with unsaturation will preferentially occupy the endo position in the transition state, which is generally considered to be kinetically favored, even though the exo product is often thermodynamically more stable. masterorganicchemistry.com In the case of this compound, the ester and nitro groups are the key substituents influencing the stereochemical outcome.

However, the presence of an α-methyl group on the dienophile can significantly alter the endo/exo selectivity, often favoring the exo product. nih.gov This deviation from the typical endo-selectivity is attributed to steric interactions in the endo transition state. nih.govresearchgate.net The steric clash between the α-methyl group of the dienophile and the diene can destabilize the endo transition state, making the exo pathway more favorable. nih.gov

The Diels-Alder reaction is classically described as a concerted process, where all bond-forming and bond-breaking events occur in a single transition state. youtube.comyoutube.com This concerted mechanism explains the high stereospecificity observed in many Diels-Alder reactions. openstax.org

However, for certain substrates, particularly those involving highly polarized dienophiles or dienes, a stepwise mechanism involving a diradical or zwitterionic intermediate has been proposed. nih.gov Given the strong electron-withdrawing nature of the nitro group in this compound, the possibility of a stepwise mechanism, at least in some reactions, cannot be entirely ruled out. The transition state may be highly asynchronous, with the formation of one new carbon-carbon bond leading significantly over the other. Computational studies are often employed to distinguish between a truly concerted and a stepwise mechanism by searching for potential intermediates on the reaction pathway. nih.gov

1,3-Dipolar Cycloaddition Reactions

1,3-dipolar cycloadditions are powerful methods for the synthesis of five-membered heterocyclic rings. wikipedia.org The reactivity of this compound in these reactions is influenced by the nature of the 1,3-dipole.

Reactions with Phenyldiazomethane (B1605601)

The reaction of this compound with phenyldiazomethane represents a classic example of a 1,3-dipolar cycloaddition. In this process, phenyldiazomethane acts as the 1,3-dipole, and the electron-deficient double bond of the nitroacrylate serves as the dipolarophile. The concerted [3+2] cycloaddition leads to the formation of a pyrazoline ring system. The regioselectivity of this reaction is a key aspect, with the nucleophilic carbon of the diazomethane (B1218177) typically adding to the electrophilic β-carbon of the acrylate.

Reactions with Phenyl Azide (B81097)

The cycloaddition of phenyl azide to this compound is another important transformation. rsc.orgresearchgate.netuv.es Phenyl azide, a commonly used 1,3-dipole, reacts with the activated alkene to form a triazoline ring. nih.gov The electronic properties of both the azide and the acrylate influence the reaction rate and regiochemistry. rsc.org Studies have shown that such reactions can proceed via a polar, single-step mechanism. nih.gov The formation of zwitterionic intermediates has been a topic of investigation, with evidence suggesting that while their formation is possible on parallel reaction paths, the primary cycloaddition pathway is often concerted. nih.gov

Asymmetric Variants of Cycloadditions

The development of asymmetric 1,3-dipolar cycloadditions has become a significant area of research, aiming to control the stereochemistry of the newly formed chiral centers. rsc.org Chiral catalysts, including bifunctional organocatalysts like thioureas and squaramides, have been effectively employed to induce enantioselectivity in these reactions. rsc.orgnih.gov These catalysts can activate the dipolarophile and/or the 1,3-dipole through hydrogen bonding or other non-covalent interactions, thereby directing the approach of the reactants to favor the formation of one enantiomer over the other. nih.gov The use of metal catalysts and chiral ligands has also proven successful in achieving high levels of stereocontrol in various cycloaddition reactions. nih.govrsc.org

Michael Addition Reactions

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. wikipedia.org

Reactivity as an Electrophilic Michael Acceptor

This compound is an excellent Michael acceptor due to the presence of two strong electron-withdrawing groups, the ester and the nitro group, which activate the double bond for nucleophilic attack. masterorganicchemistry.comnih.gov These groups delocalize the negative charge that develops in the intermediate, thus stabilizing it and driving the reaction forward. masterorganicchemistry.com A wide range of nucleophiles, known as Michael donors, can participate in this reaction, including enolates, amines, and thiols. wikipedia.orgmasterorganicchemistry.com The high reactivity of nitroacrylates like the ethyl ester makes them valuable substrates in the synthesis of complex molecules. orgsyn.org

Table 1: Examples of Michael Donors and Acceptors

| Michael Donor (Nucleophile) | Michael Acceptor (Electrophile) |

| Diethyl malonate | Diethyl fumarate |

| Diethyl malonate | Mesityl oxide |

| 2-Nitropropane | Methyl acrylate |

| Ethyl phenylcyanoacetate | Acrylonitrile |

This table provides classical examples of Michael donors and acceptors to illustrate the scope of the reaction. wikipedia.org

Stepwise Mechanisms in Michael Adduct Formation

The mechanism of the Michael addition is generally considered to be a three-step process. masterorganicchemistry.combyjus.com

Enolate Formation: A base abstracts an acidic proton from the Michael donor to form a resonance-stabilized enolate. byjus.com

Nucleophilic Attack: The enolate then attacks the β-carbon of the α,β-unsaturated system of the Michael acceptor in a conjugate addition fashion. This step results in the formation of a new carbon-carbon bond and a new enolate intermediate. byjus.comyoutube.com

Protonation: The newly formed enolate is then protonated by a proton source, which is often the conjugate acid of the base used in the first step or added during a workup step, to yield the final Michael adduct. byjus.com

Reactions with Nucleophilic Species

The pronounced electrophilicity of the β-carbon of this compound makes it an excellent Michael acceptor. It readily undergoes conjugate addition reactions with a wide array of nucleophiles. These reactions are often the initial step in tandem processes that lead to the construction of more elaborate molecular architectures.

Binucleophiles, molecules possessing two nucleophilic centers, react with this compound in a manner that often leads to the formation of heterocyclic structures. The initial Michael addition of one nucleophilic group is typically followed by an intramolecular cyclization involving the second nucleophilic center.

One of the most common binucleophiles employed in reactions with α,β-unsaturated carbonyl compounds is hydrazine (B178648) and its derivatives. The reaction of this compound with hydrazine hydrate (B1144303) can lead to the formation of pyrazole (B372694) derivatives. nih.govresearchgate.net The initial step is the Michael addition of one of the nitrogen atoms of hydrazine to the β-carbon of the nitroacrylate. This is followed by an intramolecular condensation between the second nitrogen atom and the ester carbonyl group, leading to the formation of a five-membered pyrazole ring. researchgate.net The specific reaction conditions, such as solvent and temperature, can influence the final product and the yield.

Similarly, reactions with substituted hydrazines can be utilized to produce a variety of substituted pyrazoles. researchgate.net The reaction of this compound with hydrazine can also be directed towards the synthesis of pyridazine (B1198779) derivatives, which are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. orgsyn.orgresearchgate.netresearchgate.net The reaction pathway can be influenced by the reaction conditions and the substitution pattern of the reactants.

Another important class of binucleophiles are 1,2-diamines, such as o-phenylenediamine (B120857) and ethylenediamine (B42938). The reaction of o-phenylenediamine with α,β-unsaturated carbonyl compounds is a well-established method for the synthesis of 1,5-benzodiazepines. nih.gov In the case of this compound, the reaction would proceed via an initial aza-Michael addition of one of the amino groups to the double bond, followed by an intramolecular cyclization of the second amino group onto the ester carbonyl, to form the seven-membered benzodiazepine (B76468) ring. scielo.brmdpi.com The reaction of this compound with ethylenediamine would be expected to proceed in a similar fashion to yield tetrahydro-1,4-diazepine derivatives.

The following table summarizes the expected heterocyclic products from the reaction of this compound with various binucleophiles.

| Binucleophile | Expected Heterocyclic Product | Ring Size |

| Hydrazine | Pyrazole derivative | 5 |

| Substituted Hydrazines | Substituted Pyrazole derivatives | 5 |

| Hydrazine | Pyridazine derivative | 6 |

| o-Phenylenediamine | Benzodiazepine derivative | 7 |

| Ethylenediamine | Tetrahydro-1,4-diazepine derivative | 7 |

This table represents the expected products based on established reactivity patterns of α,β-unsaturated carbonyl compounds with binucleophiles.

Primary aromatic amines, such as aniline (B41778) and its derivatives, are known to react with this compound through an aza-Michael addition. researchgate.netresearchgate.net This reaction involves the conjugate addition of the nitrogen atom of the amine to the electron-deficient double bond of the nitroacrylate. The reactivity of the aniline can be influenced by the nature of the substituents on the aromatic ring. Electron-donating groups generally increase the nucleophilicity of the amine and facilitate the reaction, while electron-withdrawing groups have the opposite effect. ijsdr.org The reaction is often carried out in the presence of a catalyst, which can range from a simple base to a more complex Lewis acid or organocatalyst. ijsdr.orgnih.gov

The products of the aza-Michael addition of primary aromatic amines to this compound are β-amino esters, which are valuable synthetic intermediates. These intermediates can be further transformed into a variety of other compounds, including heterocyclic systems. For instance, the intramolecular cyclization of the Michael adduct can lead to the formation of quinoline (B57606) derivatives, particularly if the aniline contains an appropriate ortho-substituent that can participate in the cyclization. nih.gov The synthesis of quinolines often involves the reaction of anilines with α,β-unsaturated carbonyl compounds under acidic or thermal conditions. princeton.edu

The general scheme for the aza-Michael addition of a primary aromatic amine to this compound is shown below:

Scheme 1: Aza-Michael Addition of a Primary Aromatic Amine to this compound

The reaction conditions and the specific primary aromatic amine used will determine the yield and the potential for subsequent cyclization reactions.

This compound is a valuable precursor for the synthesis of a wide range of heterocyclic compounds. As discussed in the previous sections, its reactions with binucleophiles and primary aromatic amines can lead to the formation of pyrazoles, pyridazines, benzodiazepines, and quinolines.

In addition to these, this compound has the potential to be used in the synthesis of other important heterocyclic systems such as indoles and pyrazines. The synthesis of indoles can be achieved through various methods, many of which involve the use of precursors that can be derived from the reaction of this compound with appropriate reagents. scielo.br For example, the product of a Michael addition could be elaborated to create a suitable precursor for a Fischer indole (B1671886) synthesis or a related cyclization strategy.

Pyrazines are another class of heterocycles that could potentially be synthesized using this compound. The biosynthesis of pyrazines often involves the condensation of α-amino ketones. nih.govnih.gov It is conceivable that derivatives of this compound could be transformed into such precursors.

The versatility of this compound in heterocyclic synthesis is summarized in the table below.

| Reactant(s) | Heterocyclic System |

| Hydrazine | Pyrazole, Pyridazine |

| o-Phenylenediamine | Benzodiazepine |

| Primary Aromatic Amines | Quinolines (via subsequent cyclization) |

| Potential Precursors | Indoles, Pyrazines |

This table highlights the diverse range of heterocyclic systems that are accessible from this compound.

Enantioselective Transformations (e.g., Organocatalytic Reductions)

The development of enantioselective transformations of this compound is a significant area of research, as it allows for the synthesis of chiral molecules with high optical purity. The presence of a prochiral center at the β-carbon makes it an ideal substrate for asymmetric conjugate addition and reduction reactions.

Organocatalysis has emerged as a powerful tool for enantioselective synthesis, and the reduction of α,β-unsaturated nitroalkenes is a well-studied transformation. organic-chemistry.org Chiral amines, such as those derived from cinchona alkaloids or prolinol ethers, can catalyze the enantioselective conjugate reduction of nitroalkenes using a hydride source like a Hantzsch ester. princeton.edu The mechanism involves the formation of a chiral iminium ion intermediate from the catalyst and the substrate, which then directs the stereoselective hydride transfer.

Chiral phosphoric acids are another class of organocatalysts that have been successfully employed in the enantioselective reduction of α,β-unsaturated compounds. thieme-connect.deoaepublish.com These catalysts can activate the nitroalkene towards nucleophilic attack by the hydride donor through hydrogen bonding interactions. The chiral environment provided by the catalyst ensures that the hydride is delivered to one face of the double bond preferentially, leading to a high enantiomeric excess of the product.

The general approach for the organocatalytic enantioselective reduction of this compound is depicted below:

Scheme 2: General Approach for Organocatalytic Enantioselective Reduction

The choice of catalyst, hydride source, solvent, and temperature are all crucial parameters that need to be optimized to achieve high yields and enantioselectivities. The resulting enantioenriched saturated nitroalkanes are valuable building blocks for the synthesis of a wide variety of chiral molecules.

The following table provides a summary of potential organocatalytic approaches for the enantioselective reduction of this compound.

| Catalyst Type | Hydride Source | Expected Outcome |

| Chiral Amine (e.g., from Cinchona Alkaloids) | Hantzsch Ester | High enantioselectivity in conjugate reduction |

| Chiral Phosphoric Acid | Hantzsch Ester or other dihydropyridines | High enantioselectivity in conjugate reduction |

This table illustrates some of the modern organocatalytic methods that could be applied to the enantioselective reduction of this compound.

Stereochemical Aspects and Isomerism in Ethyl 2 Methyl 3 Nitroacrylate Chemistry

Elucidation of E/Z Isomerism and Configurational Stability

Ethyl 2-methyl-3-nitroacrylate can exist as two geometric isomers, designated as (E) and (Z) isomers, arising from the restricted rotation around the carbon-carbon double bond. The (E) isomer has the higher priority groups on opposite sides of the double bond, while the (Z) isomer has them on the same side. The priority of the substituents is determined by the Cahn-Ingold-Prelog (CIP) sequence rules. libretexts.orglumenlearning.comlibretexts.org

For this compound, the substituents on one carbon of the double bond are a methyl group and an ethoxycarbonyl group. On the other carbon, the substituents are a hydrogen atom and a nitro group. According to the CIP rules, the nitro group has a higher priority than the hydrogen atom, and the ethoxycarbonyl group has a higher priority than the methyl group.

The (E)-isomer of ethyl 3-nitroacrylate (B1257834) is noted to be an extremely reactive Michael acceptor. orgsyn.org Synthetic procedures have been developed to produce the corresponding methyl ester, methyl (E)-3-nitroacrylate, with high reproducibility. orgsyn.org While cis/trans notation is sometimes used, the E/Z system is more comprehensive and avoids ambiguity, especially in complex molecules. lumenlearning.comlibretexts.orgmasterorganicchemistry.com It is important to note that cis and Z are not always synonymous, nor are trans and E. libretexts.orglumenlearning.com

The stability of the (E) and (Z) isomers can be influenced by steric and electronic factors. Generally, the (E) isomer, where the larger and more electron-withdrawing groups are further apart, is thermodynamically more stable.

Table 1: Priority of Substituents in this compound for E/Z Isomer Assignment

| Carbon of Double Bond | Substituent 1 (Priority) | Substituent 2 (Priority) |

| C2 | -COOCH2CH3 (High) | -CH3 (Low) |

| C3 | -NO2 (High) | -H (Low) |

This table is based on the application of Cahn-Ingold-Prelog priority rules.

Analysis of Regioselectivity and Diastereoselectivity in Chemical Reactions

The stereochemistry of this compound significantly influences the regioselectivity and diastereoselectivity of its reactions.

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In reactions like the Mizoroki-Heck coupling, electron-deficient olefins such as acrylates typically undergo a 2,1-insertion. scispace.com However, steric interactions can be used to alter this regioselectivity, leading to "regioirregular" products. scispace.com

Diastereoselectivity is the preferential formation of one diastereomer over another. In Diels-Alder reactions, the stereochemistry of the dienophile, such as this compound, dictates the stereochemistry of the resulting cycloadduct. For instance, the reaction of (E)- and (Z)-isomers of ethyl 3-nitroacrylate with dienes like 1,3-butadiene (B125203) leads to different diastereomeric products, the stereochemistry of which can be determined by NMR analysis. researchgate.net Similarly, reactions with cyclopentadiene (B3395910) can yield a mixture of endo- and exo-nitro stereoisomers. orgsyn.org

In [3+2] cycloaddition reactions, the attack of a nucleophile on the electrophilic beta-carbon of the nitroalkene moiety is a key factor in determining the regioselectivity, favoring the formation of specific substituted products. researchgate.net The molecular mechanism of these reactions, whether concerted or stepwise, also plays a role in the stereochemical outcome. researchgate.netmdpi.com

Table 2: Examples of Stereoselectivity in Reactions of Nitroacrylates

| Reaction Type | Reactants | Product(s) | Stereochemical Outcome |

| Diels-Alder | Methyl (E)-3-nitroacrylate + Cyclopentadiene | Methyl 6-nitro-2-norbornene-5-carboxylate | 86:14 mixture of endo-:exo-nitro stereoisomers orgsyn.org |

| Diels-Alder | Ethyl (E)- and (Z)-3-nitrocrotonate + 1,3-Butadiene | Ethyl 6-nitro-3-cyclohexene-carboxylates | Stereochemistry elucidated by NMR analysis researchgate.net |

| [3+2] Cycloaddition | 2-Methyl-1-nitroprop-1-ene + (Z)-C-aryl-N-phenylnitrones | 4-Nitro substituted cycloadducts | Polar processes with asynchronous transition states researchgate.net |

Strategies for Stereochemical Control in Synthetic Pathways

Controlling the stereochemical outcome of reactions involving this compound is crucial for the synthesis of specific target molecules. Several strategies have been developed to achieve this.

One common approach is the use of chiral auxiliaries or catalysts in asymmetric synthesis. google.com For example, in hydroboration-allylboration reactions, the use of enantiomerically enriched allenylboronates and chiral hydroborating agents can lead to the formation of diols with high diastereoselectivity and enantiomeric excess. nih.gov The choice of a "matched" or "mismatched" pair of chiral reagents can significantly impact the stereochemical outcome. nih.gov

Substrate control , where the existing stereochemistry of the reactants directs the stereochemistry of the product, is another important strategy. The inherent (E) or (Z) configuration of the nitroacrylate will directly influence the stereochemistry of addition and cycloaddition products. researchgate.net

Furthermore, the reaction conditions , such as temperature and the use of additives, can influence stereoselectivity. For instance, in some phosphine-catalyzed [4+2] annulations, the presence of an ortho substituent on an imine substrate can lead to diminished diastereoselectivities. orgsyn.org In other cases, higher temperatures may be required for certain catalytic reactions to proceed with good functional group tolerance and high regioselectivity. orgsyn.org

The development of these stereochemical control strategies is essential for the efficient and selective synthesis of complex, biologically active molecules where specific stereoisomers are required for their function. rsc.orgresearchgate.net

Applications in the Synthesis of Complex Organic Molecules

Utility as Building Blocks for Poly-functionalized Chemical Scaffolds

The strategic placement of an electron-withdrawing nitro group and an ester functionality makes ethyl 2-methyl-3-nitroacrylate an excellent Michael acceptor, readily participating in conjugate addition reactions. This reactivity is fundamental to its utility in constructing poly-functionalized chemical scaffolds. The nitroacrylate framework allows for the sequential introduction of various nucleophiles, leading to highly decorated and stereochemically rich structures.

Furthermore, the nitro group itself can be transformed into a variety of other functional groups, such as amines, oximes, or carbonyls, further expanding the molecular diversity accessible from this single precursor. This transformative potential allows chemists to design and execute synthetic routes that efficiently build molecular complexity. The acrylate (B77674) moiety can also participate in cycloaddition reactions, providing access to cyclic and bicyclic systems. This multi-faceted reactivity profile establishes this compound as a powerful tool for generating libraries of complex molecules for applications in medicinal chemistry and materials science.

Precursors for Substituted Amino Acids and Derivatives

The synthesis of non-proteinogenic, or unnatural, amino acids is of significant interest due to their potential to create novel peptides and peptidomimetics with enhanced biological activity and stability. nih.gov this compound serves as a valuable starting material for accessing a range of substituted amino acid derivatives.

The construction of hydroxylated cyclohexyl β-amino acids highlights the utility of this compound in stereocontrolled synthesis. These complex structures are assembled through a series of reactions that leverage the inherent reactivity of the nitroacrylate. The synthetic sequence often begins with a Diels-Alder reaction, where the nitroacrylate acts as the dienophile, reacting with a suitable diene to form a cyclohexene (B86901) ring system. The nitro and ester groups on the resulting cycloadduct then serve as handles for further functionalization.

Subsequent steps typically involve the reduction of the nitro group to an amine and the introduction of hydroxyl groups onto the cyclohexane (B81311) ring. The stereochemical outcome of these transformations can often be controlled by the choice of reagents and reaction conditions, allowing for the synthesis of specific stereoisomers. This approach provides a convergent and efficient pathway to these valuable and complex amino acid derivatives.

This compound is also a key precursor in the synthesis of various unnatural α-amino esters. researchgate.netnih.gov A common strategy involves the conjugate addition of a nucleophile to the nitroacrylate, followed by reduction of the nitro group to an amine. researchgate.net The resulting β-amino ester can then undergo further transformations to yield the desired α-amino ester.

One notable method involves the condensation of ethyl nitroacetate (B1208598) with arylacetals to form ethyl 3-aryl-2-nitroacrylates, which are structurally related to this compound. researchgate.net These intermediates are then reduced to the corresponding α-amino esters. researchgate.net This methodology has been explored with various arylacetals, demonstrating its versatility in producing a range of unnatural α-amino esters with diverse side chains. researchgate.net

| Starting Material | Key Reaction | Product Class |

| This compound | Diels-Alder Reaction | Hydroxylated Cyclohexyl β-Amino Acids |

| Ethyl nitroacetate & Arylacetals | Condensation & Reduction | Unnatural α-Amino Esters researchgate.net |

Intermediates in Natural Product Synthesis (e.g., Sesquiterpene Moieties)

Natural products often possess intricate molecular architectures and significant biological activities, making their total synthesis a challenging and rewarding endeavor. This compound and its close analogs have proven to be valuable intermediates in the synthesis of certain natural products, particularly those containing the α-methylene-γ-butyrolactone moiety, a common feature in many sesquiterpenes. orgsyn.org

The reactivity of the nitroacrylate allows for its incorporation into complex synthetic sequences that build the carbon skeleton of the target natural product. columbia.edu For instance, it can be employed in Michael additions and subsequent cyclization reactions to construct key ring systems. orgsyn.org The nitro group can be carried through several synthetic steps and then converted to other functionalities at a later stage, showcasing its utility as a masked functional group. This strategic use of this compound enables more efficient and elegant total syntheses of complex natural products. mdpi.com

Construction of Carbo- and Heterocyclic Ring Systems

The ability of this compound to participate in a variety of cyclization and cycloaddition reactions makes it a powerful tool for the synthesis of diverse carbo- and heterocyclic ring systems. Its electron-deficient nature facilitates reactions with a wide range of nucleophiles and dienes, leading to the formation of five- and six-membered rings, as well as more complex fused and bridged systems.

The resulting cyclic products, still bearing the versatile nitro and ester functionalities, can be further elaborated into a multitude of other cyclic structures. This versatility has been exploited in the synthesis of various biologically active molecules and novel chemical entities.

A notable application of this compound in heterocyclic synthesis is the preparation of benzothiazinones and benzoxazinones. These fused heterocyclic systems are of interest in medicinal chemistry due to their potential biological activities. The synthesis typically involves the reaction of this compound with an appropriate ortho-substituted aniline (B41778), such as 2-aminothiophenol (B119425) or 2-aminophenol.

The reaction proceeds through an initial Michael addition of the amino or thiol group to the nitroacrylate, followed by an intramolecular cyclization. This tandem reaction sequence provides a direct and efficient route to these important heterocyclic scaffolds. The specific reaction conditions can be tuned to favor the formation of either the benzothiazinone or benzoxazinone (B8607429) product. This methodology offers a straightforward entry into a class of compounds with significant therapeutic potential.

Derivatization to Pyrazoles and Related Nitrogen Heterocycles

The synthesis of pyrazoles, a class of nitrogen-containing heterocycles with significant applications in medicinal chemistry and materials science, can be achieved using this compound as a key precursor. The reaction typically proceeds through a cyclocondensation reaction with hydrazine (B178648) or its derivatives. nih.govbeilstein-journals.orgorganic-chemistry.org

The general mechanism involves the initial Michael addition of a hydrazine nucleophile to the electron-deficient β-carbon of the nitroacrylate. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine attacks the ester carbonyl group. Subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic pyrazole (B372694) ring. The presence of the methyl group at the α-position and the nitro group direct the regioselectivity of the cyclization process. This method provides a direct route to highly substituted pyrazoles that might be challenging to access through other synthetic strategies. csic.esgoogle.comarkat-usa.org

Multicomponent reactions, where an aldehyde, malononitrile, a β-ketoester like ethyl acetoacetate, and hydrazine are combined in a one-pot synthesis, represent an efficient method for producing complex pyrazole-containing structures, such as pyranopyrazoles. researchgate.netnih.govnih.gov While not explicitly detailing the use of this compound, these established methods for pyrazole synthesis from related activated alkenes and dicarbonyl compounds highlight a well-precedented pathway for its derivatization. nih.govnih.gov

Below is a table summarizing the typical components in a multicomponent reaction for the synthesis of pyrazole derivatives.

Table 1: Components for Multicomponent Pyrazole Synthesis

| Component Role | Example Compound |

|---|---|

| β-Ketoester | Ethyl acetoacetate |

| Hydrazine Source | Hydrazine hydrate (B1144303) |

| Aldehyde | Benzaldehyde (B42025) |

| Active Methylene Compound | Malononitrile |

Formation of Carbohydrate Derivatives (e.g., Anhydroallose)

The application of this compound in the synthesis of carbohydrate derivatives, such as anhydroallose, is not extensively documented in the scientific literature reviewed. While nitroalkenes are known to participate in various carbon-carbon bond-forming reactions, including those used to construct complex polyhydroxylated structures, their specific use for the synthesis of anhydroallose from this particular nitroacrylate has not been detailed in the available search results. Carbohydrate synthesis typically relies on a distinct set of starting materials and stereocontrolled methodologies.

Contributions to Asymmetric Synthesis of Chiral Molecular Scaffolds

This compound is a highly effective Michael acceptor, making it a valuable substrate in asymmetric synthesis for the construction of chiral molecular scaffolds. wikipedia.orgnumberanalytics.com The electron-withdrawing nitro and ester groups strongly polarize the carbon-carbon double bond, facilitating the conjugate addition of a wide range of nucleophiles. acs.org The development of organocatalysis has provided powerful tools for controlling the stereochemical outcome of these additions with high enantioselectivity. mdpi.comnih.gov

The asymmetric Michael addition to nitroalkenes like this compound is a cornerstone of modern synthetic chemistry for creating stereogenic centers. numberanalytics.com Chiral amines, thioureas, and their derivatives have been successfully employed as organocatalysts. mdpi.comnih.gov These catalysts activate the reactants through the formation of transient species such as enamines or by stabilizing the transition state through hydrogen bonding. mdpi.com For instance, a chiral primary or secondary amine catalyst can react with a donor aldehyde or ketone to form a nucleophilic enamine, which then adds to the nitroalkene. The chiral environment provided by the catalyst directs the approach of the enamine, leading to the preferential formation of one enantiomer of the product. researchgate.net

The resulting products, which contain a tertiary nitro group, are versatile intermediates that can be further transformed into a variety of valuable chiral compounds, including γ-amino acids and their derivatives. nih.gov The high reactivity and synthetic potential of nitroalkenes have established them as crucial intermediates in the synthesis of complex, biologically active molecules. acs.orgrsc.org

The table below presents a summary of different organocatalysts used in the asymmetric Michael addition to nitroalkenes and their general effectiveness.

Table 2: Organocatalysts for Asymmetric Michael Addition to Nitroalkenes

| Catalyst Type | Example | Typical Stereoselectivity |

|---|---|---|

| Chiral Diamine Derivatives | (R,R)-1,2-Diphenylethylenediamine (DPEN)-thiourea | High (up to 99% ee) |

| Amino Alcohols | L-Prolinol | High |

| Bifunctional Thiourea Catalysts | Takemoto-type catalysts | Good to Excellent (up to 81% ee) |

| Cinchona Alkaloid Derivatives | Quinine-based amino-squaramides | Excellent (up to 99% ee) |

Theoretical and Computational Studies of Ethyl 2 Methyl 3 Nitroacrylate and Its Analogues

Application of Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT)

Density Functional Theory (DFT) has been widely employed to investigate the electronic structure and reactivity of organic molecules, including substituted acrylates and nitroalkenes. DFT methods, such as B3LYP and M06-2X, are used to calculate the energies of molecular orbitals, electron density distribution, and the geometries of reactants, transition states, and products. nih.govnih.gov These calculations are crucial for understanding the kinetics and thermodynamics of chemical reactions. For instance, DFT studies on the free-radical polymerization of α-substituted acrylates have successfully modeled their propagation kinetics, providing results that align well with experimental findings. acs.orgugent.beresearchgate.netresearchgate.net

Molecular Electron Density Theory (MEDT), proposed as an alternative to the Frontier Molecular Orbital (FMO) theory, posits that the changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactivity. MEDT has been applied to understand various organic reactions, including cycloadditions involving nitroalkenes. nih.gov This theory analyzes the flow of electron density between reacting species to predict the feasibility and outcome of a reaction.

A comparative application of these theories to analogues of ethyl 2-methyl-3-nitroacrylate, such as other nitroalkenes and substituted acrylates, allows for a comprehensive understanding of their chemical behavior. For example, in cycloaddition reactions of nitroalkenes, DFT calculations can determine the activation energies for different pathways, while MEDT can offer an interpretation based on the electron density changes throughout the reaction coordinate. nih.gov

Table 1: Comparison of Theoretical Frameworks

| Theory | Core Principle | Primary Application in Reactivity Studies |

| Density Functional Theory (DFT) | The energy of a molecule is a functional of its electron density. | Calculation of geometric and electronic structures, reaction energies, and activation barriers. |

| Molecular Electron Density Theory (MEDT) | Changes in electron density along a reaction path govern the reaction's feasibility. | Analysis of reaction mechanisms through electron density flow and characterization of bonding changes. |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a well-established model for predicting the reactivity of molecules by considering the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and symmetry of these orbitals are key to understanding reaction pathways.

For this compound, an electron-deficient system due to the presence of the nitro and ester groups, the LUMO is expected to be low in energy, making it a good electrophile and a reactive Michael acceptor. nih.gov FMO analysis can predict the regioselectivity and stereoselectivity of its reactions. For instance, in a [3+2] cycloaddition reaction between a nitrone (as the 3-atom component) and a nitroalkene (as the 2-atom component), the interaction between the HOMO of the nitrone and the LUMO of the nitroalkene is typically the dominant one. chemrxiv.org

Computational studies on analogous nitroalkenes provide valuable data on their FMO energies, which can be used to rationalize their reactivity in various reactions, including Michael additions and cycloadditions. researchgate.netnih.gov

Table 2: Conceptual FMO Energies for a Generic Nitroacrylate Analogue

| Molecular Orbital | Energy (eV) - Conceptual | Role in Reactions |

| HOMO | Low | Nucleophilic partner in reactions with strong electrophiles. |

| LUMO | Low | Electrophilic partner, readily accepts electrons from nucleophiles. |

| HOMO-LUMO Gap | Large | Indicates high kinetic stability but susceptibility to attack by strong nucleophiles. |

Note: The values in this table are conceptual and serve to illustrate the expected trend for a nitroacrylate system. Actual values would be obtained from specific DFT calculations.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the lowest energy reaction pathways.

For reactions involving analogues of this compound, such as the Michael addition of nucleophiles to nitroolefins, computational studies have provided detailed mechanistic insights. researchgate.netnih.gov For example, DFT calculations can distinguish between a concerted and a stepwise mechanism in cycloaddition reactions. In the case of reactions between enamines and nitroalkenes, computational studies have shown that the reaction can proceed through a stepwise mechanism involving zwitterionic intermediates, leading to the formation of cyclobutane (B1203170) adducts. nih.gov

Similarly, the mechanism of [2+1] and [4+1] cycloadditions of dichlorocarbene (B158193) to conjugated nitroalkenes has been explored using DFT, revealing that the preferred pathway can depend on the substitution pattern of the nitroalkene. nih.gov These studies often find that [2+1] cycloadditions may proceed through a non-polar mechanism with a biradical transition state, while [4+1] cycloadditions can follow a polar mechanism with a zwitterionic transition state. nih.gov

Table 3: Computationally Studied Reaction Mechanisms for Nitroalkene Analogues

| Reaction Type | Key Mechanistic Findings from Computational Studies |

| Michael Addition | The reaction is often stepwise, involving the formation of a resonance-stabilized carbanion intermediate. The stereochemical outcome can be influenced by the catalyst and reaction conditions. researchgate.netnih.gov |

| [3+2] Cycloaddition | Can proceed via a concerted or stepwise mechanism. The regioselectivity is often controlled by the FMO interactions and steric effects. chemrxiv.orgmdpi.com |

| [2+2] Cycloaddition | With enamines, a stepwise mechanism through a zwitterionic intermediate is often favored. nih.gov |

| Carbene Cycloaddition | Competition between [2+1] and [4+1] pathways is observed, with the mechanism (polar vs. non-polar) depending on the specific reactants. nih.gov |

Conformational Analysis of Related Nitroacrylate Structures

The conformation of a molecule, which describes the spatial arrangement of its atoms, can significantly influence its reactivity and physical properties. Computational methods are widely used to perform conformational analysis and determine the most stable conformers.

Q & A

Q. What are the recommended safety protocols for handling ethyl 2-methyl-3-nitroacrylate in laboratory settings?

this compound shares structural similarities with other acrylate esters, which require stringent safety measures. Based on analogous compounds (e.g., ethyl 2-cyanoacrylate), researchers should:

- Use neoprene gloves, tightly fitting goggles, and protective suits to avoid skin/eye contact .

- Work in well-ventilated fume hoods to prevent inhalation of vapors, which may cause respiratory irritation .

- Store away from heat sources and oxidizers, as nitro groups can decompose exothermically .

- In case of spills, isolate the area, use inert absorbents (e.g., sand), and avoid water to prevent spreading .

Q. What synthetic routes are commonly employed to prepare this compound?

The compound is likely synthesized via esterification or nitration of precursor acrylates. A typical approach involves:

- Step 1: Nitration of methyl acrylate derivatives using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) to avoid over-nitration .

- Step 2: Esterification with ethanol in the presence of catalytic acid (e.g., H₂SO₄) to yield the ethyl ester .

- Purity Control: Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) and confirm structure using FT-IR (nitro group absorption ~1520–1550 cm⁻¹) .

Q. How can researchers characterize the purity of this compound?

Standard analytical methods include:

- HPLC: Use a C18 column with UV detection at 220–260 nm; mobile phase: acetonitrile/water (70:30) .

- NMR: Expect peaks at δ 1.3–1.5 ppm (ethyl CH₃), δ 4.2–4.4 ppm (ester CH₂), and δ 6.2–6.8 ppm (acrylic protons) .

- Elemental Analysis: Validate %C, %H, and %N against theoretical values (e.g., C₆H₇NO₄: C 42.6%, H 4.2%, N 8.3%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Key factors include:

- Temperature Control: Maintain nitration steps below 10°C to suppress side reactions (e.g., dimerization) .

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to enhance esterification efficiency .

- Solvent Selection: Polar aprotic solvents (e.g., ethyl lactate) may improve nitro group stability compared to chlorinated solvents .

- Statistical Optimization: Use response surface methodology (RSM) to model interactions between variables (temperature, catalyst loading, stoichiometry) .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR/IR spectra often arise from tautomerism or impurities. To address this:

- Dynamic NMR: Perform variable-temperature experiments to detect tautomeric equilibria (e.g., keto-enol shifts) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 170.06 for C₆H₇NO₄) .

- Computational Validation: Compare experimental IR bands (e.g., nitro stretch at 1520 cm⁻¹) with DFT-calculated spectra .

Q. How does this compound behave under photolytic or thermal stress?

Stability studies should include:

- Thermogravimetric Analysis (TGA): Decomposition onset temperatures (e.g., >150°C) under nitrogen/air atmospheres .

- UV Irradiation Tests: Monitor nitro group reduction products (e.g., amines) via GC-MS after exposure to 254 nm light .

- Kinetic Modeling: Use Arrhenius plots to predict degradation rates under storage conditions (e.g., 25°C vs. 40°C) .

Methodological Considerations

- Data Reproducibility: Document solvent batch variability (e.g., peroxide levels in ethers) and purity of starting materials .

- Contradiction Analysis: Cross-validate results with multiple techniques (e.g., NMR + X-ray crystallography) when spectral assignments conflict .

- Ethical Compliance: Follow institutional guidelines for waste disposal, as nitro compounds may generate hazardous byproducts (e.g., NOₓ gases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.